Cas no 144-62-7 (Oxalic acid)

       oxalate(Oxalic acid)Namely, acetic acid,Is a metabolite of organisms,Widely distributed in plants\In animals and fungi,And play different functions in different living bodies. Studies have found that more than 100 plants are rich in oxalic acid,Especially spinach\Amaranth\sugarbeet\Purslane\Taro\The highest content was found in plants such as sweet potato and rhubarb,Because oxalic acid can reduce the bioavailability of mineral elements,Easy to form with calcium ions in human bodycalcium oxalate Cause kidney stones,So oxalic acid is often regarded as an antagonist for the absorption and utilization of mineral elements.
Oxalic acid structure
Oxalic acid structure
Oxalic acid
144-62-7
C2H2O4
90.0349
MFCD00002573
36534
971

Oxalic acid Properties

Names and Identifiers

    • Oxalic acid
    • OXALIC ACID REAGENT
    • OXALIC ACID STANDARD
    • OXALATE ION CHROMATOGRAPHY STANDARD
    • PH STANDARD SOLUTION OXALATE BUFFER
    • BETZ 0295
    • ETHANEDIOIC ACID
    • OXALIC ACID(P)
    • Oxalicacid,0.1Nstandardsolution2.5LT
    • Aktisal
    • Aquisal
    • DeerClean
    • HOOCCOOH
    • Oxaalzuur
    • oxalic
    • Oxalic acid, 0.1 N standard solution
    • Oxalic acid Ethanedioic acid acide oxalique
    • Oxalic acid anhydrous
    • Ethanedionic acid
    • Kleesαure
    • Oxalsαure
    • NSC 62774
    • Oxiric acid
    • Oxalsaeure
    • Kyselina stavelova
    • Acide oxalique
    • Acido ossalico
    • Acidum oxalicum
    • Caswell No. 625
    • Oxaalzuur [Dutch]
    • Oxalsaeure [German]
    • Acide oxalique [French]
    • Acido ossalico [Italian]
    • Kyselina stavelova [Czech]
    • EPA Pesticide Chemical Code 009601
    • Ethane-1,2-dioic acid
    • C2H2O4
    • oxalic acid
    • ethane-1,2-dioic acid
    • Oxalate
    • Ethanedioic acid
    • OXALIC ACID
    • Ethandisaeure
    • ox
    • ethanedioic acid, ion(2-)
    • H2ox
    • OXALATE ION
    • oxalate
    • Oxalic acid standard titration solution
    • Oxalic acid;Ethanedioic acid
    • +Expand
    • MFCD00002573
    • MUBZPKHOEPUJKR-UHFFFAOYSA-N
    • 1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)
    • O([H])C(C(=O)O[H])=O
    • 0385686

Computed Properties

  • 89.99530
  • 2
  • 4
  • 1
  • 89.995
  • 6
  • 71.5
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 4
  • 2
  • 1
  • 0.4
  • 1
  • -0.3
  • nothing
  • 0
  • 74.6
  • 90.03

Experimental Properties

  • -0.84440
  • 74.60000
  • 14,6911
  • 1.4261 (estimate)
  • 90 g/L (20 ºC)
  • 365.1°C (estimate)
  • 189.5 °C (dec.) (lit.)
  • <0.01 mmHg ( 20 °C)
  • 101-157°C
  • water: soluble108g/L at 25°C
  • 0.1 M (COOH)2 (0.2N)
  • Colourless transparent crystal
  • 1 (100g/l, H2O, 20℃)
  • Stable, but moisture sensitive. Incompatible with metals.
  • Soluble in ethanol, soluble in water, slightly soluble in ether, insoluble in benzene and chloroform
  • Sensitive to humidity
  • 1.23(at 25℃)
  • 101-157 ºC
  • 1.9
  • Odorless.

Oxalic acid Security Information

  • GHS07 GHS07
  • RO2450000
  • 1
  • S24/25-S23-S36/37/39-S27-S26
  • III
  • R21/22
  • 8
  • Xn Xn
  • UN 3261 8/PG 3
  • H302,H312
  • P280
  • Store below +30°C.
  • III
  • 21/22-41
  • Warning
  • Yes
  • 8

Oxalic acid Customs Data

  • 29171110
  • China Customs Code:

    2917111000

Oxalic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P001J7Q-100g
Ethanedioic acid
144-62-7 95%
100g
$8.00 2024-06-20
A2B Chem LLC
AA70758-100g
Oxalic acid
144-62-7 95%
100g
$8.00 2024-04-20
abcr
AB207663-1 l
Oxalic acid, 0.1N Standardized Solution; .
144-62-7
1 l
€71.90 2024-04-19
Ambeed
A473398-100g
Oxalic acid
144-62-7 95%
100g
$10.0 2024-08-03
Cooke Chemical
A8544832-500ML
Oxalic acid solution
144-62-7 5%
500ml
RMB 47.20 2023-09-07
Larodan
15-0200-13-1g
Ethanedioic acid
144-62-7 >98%
1g
€37.00 2023-09-19
Life Chemicals
F2191-0257-0.25g
oxalic acid
144-62-7 95%+
0.25g
$18.0 2023-09-06
Oakwood
099499-5g
Oxalic acid
144-62-7 98%
5g
$9.00 2024-07-19
S e l l e c k ZHONG GUO
S9354-25mg
Oxalic acid
144-62-7 99.82%
25mg
¥794.46 2023-09-15
TRC
O845120-5g
Oxalic Acid
144-62-7
5g
$ 68.00 2023-09-06

Oxalic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  rt
1.2 Solvents: Acetic acid ;  4 h, 70 °C
1.3 Solvents: Acetone
Reference
Process for preparation of atracurium besylate with improved isomeric ratio
Anonymous, IP.com Journal, 2009, ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  30 min, rt
1.2 Reagents: Benzenesulfonic acid ;  4 h, 50 - 55 °C
1.3 Solvents: Dichloromethane ;  6 h, reflux
1.4 Reagents: Ammonia Solvents: Water ;  basified
1.5 Solvents: Acetone ;  30 min, rt
Reference
Preparation of cisatracurium besylate intermediate
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Ammonia Solvents: Water ;  pH 9 - 10
1.2 Solvents: Toluene ;  48 h, 80 °C
1.3 Solvents: Ethanol
Reference
Method for purifying Cisatracurium besylate
, China, , ,

Synthetic Circuit 4

Reaction Conditions
Reference
Novel process for the preparation of cisatracurium besylate
, India, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Preparation of an antracurium stereoisomer
, World Intellectual Property Organization, , ,

Synthetic Circuit 6

Reaction Conditions
Reference
Biodegradable neuromuscular blocking agents. Part 6. Stereochemical studies on atracurium and related polyalkylene di-esters
Stenlake, John B.; Waigh, Roger D.; Dewar, George H.; Dhar, Nirmal C.; Hughes, Roy; et al, European Journal of Medicinal Chemistry, 1984, 19(5), 441-50

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Water ;  rt
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.3 Solvents: Dichloromethane ;  rt
1.4 Solvents: Isopropanol ;  rt
1.5 Reagents: N-Acetyl-D-leucine ;  rt → reflux; 30 min, reflux; reflux → rt; overnight, rt
1.6 Solvents: Water ;  rt
1.7 Reagents: Ammonium hydroxide Solvents: Water ;  rt
1.8 Solvents: Dichloromethane ;  rt
1.9 Solvents: Acetic acid ;  rt → 75 °C; 5 - 6 h, 70 - 75 °C
1.10 Solvents: Toluene ;  70 - 75 °C
1.11 30 min, 70 - 75 °C; 70 °C → rt
1.12 Solvents: Acetone ;  rt → 2 °C
1.13 Solvents: Acetone ;  overnight, 2 - 8 °C
Reference
Novel process for the preparation of cisatracurium besylate
, World Intellectual Property Organization, , ,

Synthetic Circuit 8

Reaction Conditions
1.1R:NaOH, C:Pt, 60 min, 60°C
Reference
Effect of pore mesostructure on the electrooxidation of glycerol on Pt mesoporous catalysts
By Anil, Athira et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2023, 11(31), 16570-16577

Synthetic Circuit 9

Reaction Conditions
1.1R:Bu4N+ •Br-, S:DMF, 50°C, 20-30 bar
1.2R:HCl, S:H2O, 6 h, acidify
Reference
One-Step Electrocatalytic Approach Applied to the Synthesis of β-Propiolactones from CO2 and Dienes
By Schwiedernoch, Renate et al, Journal of Organic Chemistry, 2023, 88(15), 10403-10411

Synthetic Circuit 10

Reaction Conditions
1.1R:NaOH, R:O2, C:CuO, S:H2O, 10-20 min, 120-200°C, 1 MPa
Reference
Oxidative Catalytic Fractionation of Lignocellulose to High-Yield Aromatic Aldehyde Monomers and Pure Cellulose
By Zhu, Yuting et al, ACS Catalysis, 2023, 13(12), 7929-7941

Synthetic Circuit 11

Reaction Conditions
1.1R:H2SO4, 24 h, rt
Reference
Organic Acid Pretreatment of Oil Palm Trunk Biomass for Succinic Acid Production
By Bukhari, Nurul Adela et al, Waste and Biomass Valorization, 2020, 11(10), 5549-5559

Synthetic Circuit 12

Reaction Conditions
1.1R:H2SO4, R:H2O2
Reference
Electrochemical conversion of lignin to short-chain carboxylic acids
By Sun, Shirong et al, Green Chemistry, 2023, 25(8), 3127-3136

Synthetic Circuit 13

Reaction Conditions
1.1R:KHCO3, C:15243-48-8, C:Graphite, S:H2O, rt
Reference
CsPbBr3/platinum and CsPbBr3/graphite hybrid photoelectrodes for carbon dioxide conversion to oxalic acid
By Bergamini, Linda et al, Solar Energy, 2023, 254, 213-222

Synthetic Circuit 14

Reaction Conditions
1.1R:KOH, C:Carbon, C:Cu, S:H2O, 2 h, 25°C
Reference
Orange Peel Biomass-derived Carbon Supported Cu Electrocatalysts Active in the CO2-Reduction to Formic Acid
By Miah, Tanvir et al, ChemPhysChem, 2023, 24(7), e202200589

Synthetic Circuit 15

Reaction Conditions
1.1C:H2SO4, S:H2O, 1 h, 100°C
Reference
Catalytic Transformation of Biomass-Derived Hemicellulose Sugars by the One-Pot Method into Oxalic, Lactic, and Levulinic Acids Using a Homogeneous H2SO4 Catalyst
By Sobus, Natalia and Czekaj, Izabela, Catalysts, 2023, 13(2), 349

Synthetic Circuit 16

Reaction Conditions
1.1R:NaOH, R:O2, C:Au, C:12304-65-3, 4 h, 60°C, 1 MPa
Reference
The support influence of Au-based catalysts in glycerin selective oxidation to glyceric acid
By Shen, Lingqin et al, Journal of Chemical Technology and Biotechnology, 2023, 98(1), 179-187

Synthetic Circuit 17

Reaction Conditions
1.1R:R:O2, S:H2O, 175°C, 30 bar
Reference
Lignin alkaline oxidation using reversibly-soluble bases
By Kruger, Jacob S. et al, Green Chemistry, 2022, 24(22), 8733-8741

Synthetic Circuit 18

Reaction Conditions
1.1R:NaOH, R:O2, C:Pt, C:TiO2, S:H2O, 110°C, 3 bar
2.1R:NaOH, R:O2, S:H2O, 110°C, 3 bar, pH 14
Reference
Investigating Catalytic Properties Which Influence Dehydration and Oxidative Dehydrogenation in Aerobic Glycerol Oxidation over Pt/TiO2
By Tigwell, Max et al, Journal of Physical Chemistry C, 2022, 126(37), 15651-15661

Synthetic Circuit 19

Reaction Conditions
1.1R:KOH, C:Cu, S:H2O, 4 h
Reference
A versatile single-copper-atom electrocatalyst for biomass valorization
By Zhou, Yongfang et al, Applied Catalysis, 2023, 324, 122218

Synthetic Circuit 20

Reaction Conditions
1.1R:O2, C:Au, S:MeOH, 8 h, 140°C, 30 bar
Reference
Airborne Preparation of Small Gold Nanoparticles Dispersed on Mesoporous Silica for the Catalytic Oxidation of Glycerol to Dihydroxyacetone
By Van der Verren, Margot et al, ACS Applied Nano Materials, 2022, 5(12), 18977-18985

Synthetic Circuit 21

Reaction Conditions
1.1R:O2, C:Pt, C:Ni, C:Zr, S:H2O, rt → 60°C; 6 h, 60°C, 10 bar
Reference
Catalytic Oxidation of Glycerol over Pt Supported on MOF-Derived Carbon Nanosheets
By Ke, Yihu et al, ACS Omega, 2022, 7(50), 46452-46465

Synthetic Circuit 22

Reaction Conditions
1.1R:CeO2, R:KOH, C:Pt, 4 h, 60°C
Reference
Tuning the Product Selectivity toward the High Yield of Glyceric Acid in Pt-CeO2/CNT Electrocatalyzed Oxidation of Glycerol
By Li, Jiefei et al, ChemCatChem, 2022, 14(16), e202200509

Synthetic Circuit 23

Reaction Conditions
1.1R:NaOH, C:TiO2, C:CuO, rt, 20 bar; rt → 150°C
Reference
Potential of catalytic oxidation of Kraft black liquor for the production of biosourced compounds
By Vilcocq, Lea et al, ChemRxiv, 2023, From ChemRxiv, 1-14

Synthetic Circuit 24

Reaction Conditions
1.1R:NaOH, R:O2, C:CuCl, S:H2O, 60 min, 160°C, 5 bar
2.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
3.1R:NaOH, R:O2, C:CuCl, S:H2O, 30 min, 160°C, 5 bar
Reference
Catalytic oxidation of native lignin to phenolic monomers: Insight into aldehydes formation and stabilization
By Hu, Yuzhen et al, Catalysis Communications, 2022, 172, 106532

Synthetic Circuit 25

Reaction Conditions
1.1C:143334-20-7, C:TiO2, C:110045-09-5, 1 h, 60°C
Reference
Relay photo/thermal catalysis enables efficient cascade upgrading of sugars to lactic acid: Mechanism study and life cycle assessment
By Ding, Yan et al, Chemical Engineering Journal (Amsterdam, 2023, 452(Part_4), 139687

Synthetic Circuit 26

Reaction Conditions
1.1R:NaOH, R:O2, C:TiO2, C:Fe, C:Cr, S:H2O, 6 h, 140°C, 1 MPa
Reference
CrOx decoration on Fe/TiO2 with tunable and stable oxygen vacancies for selective oxidation of glycerol to lactic acid
By Chu, Dawang et al, New Journal of Chemistry, 2022, 46(39), 18744-18750

Synthetic Circuit 27

Reaction Conditions
1.1R:KOH, S:H2O, S:PhMe
1.2R:HCl, S:H2O, neutralized
Reference
A Liquid-Liquid-Solid System to Manipulate the Cascade Reaction for Highly Selective Electrosynthesis of Aldehyde
By Huang, Hongling et al, Angewandte Chemie, 2023, 62(4), e202216321

Synthetic Circuit 28

Reaction Conditions
1.1C:Pt, C:Bi, rt
Reference
PtBi on carbon cloth as efficient flexible electrode for electro-oxidation of liquid fuels
By Ning, Xiaomei et al, Journal of Electroanalytical Chemistry, 2022, 904, 115958

Synthetic Circuit 29

Reaction Conditions
1.1R:O2, C:Mn, C:Al2O3, C:Ag
Reference
Probing the effects of plasma-induced surface species in ring-opening process of toluene decomposition via plasma-excited TPD and in situ DRIFTS
By Sun, Yuhai et al, Journal of Cleaner Production, 2022, 371, 133332

Synthetic Circuit 30

Reaction Conditions
1.1R:O2, C:12293-21-9, rt → 160°C; 30 h, 160°C, 3 MPa
Reference
A combined experimental and theoretical study on vanadium-catalytic oxidation of lignin to produce carboxylic acids
By Lu, Ting et al, Fuel Processing Technology, 2022, 238, 107493

Synthetic Circuit 31

Reaction Conditions
1.1R:Et4N iodide, S:DMF, 10 h, 0°C
1.2R:HCl, S:H2O, acidify
Reference
Site-Selective Electrochemical C-H Carboxylation of Arenes with CO2
By Zhao, Zhiwei et al, Angewandte Chemie, 2023, 62(3), e202214710

Synthetic Circuit 32

Reaction Conditions
1.1R:KOH, C:TiO2, C:23412-51-3, S:H2O, 25°C
Reference
Intermetallic PdZn nanoparticles loaded on deficient TiO2 nanosheets as a support: a bifunctional electrocatalyst for oxygen reduction in PEMFCs and the glycerol oxidation reactions
By Naik, Keerti M. et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2022, 10(26), 13987-13997

Synthetic Circuit 33

Reaction Conditions
1.1R:S:H2O, 30 min, rt; 24 h, 200°C
Reference
Phase Engineering of Metastable Transition Metal Dichalcogenides via Ionic Liquid Assisted Synthesis
By Yang, Jianing et al, ACS Nano, 2022, 16(9), 15215-15225

Synthetic Circuit 34

Reaction Conditions
1.1R:H2O2, C:Cu, S:H2O, 20 min, 160°C
Reference
Sustainable production of gluconic acid and glucuronic acid via microwave-assisted glucose oxidation over low-cost Cu-biochar catalysts
By Zhang, Qiaozhi et al, Green Chemistry, 2022, 24(17), 6657-6670

Synthetic Circuit 35

Reaction Conditions
1.1 Solvents: Chloroform ;  4 h, rt
1.2 20 °C; 36 h, 20 °C
1.3 Solvents: Methanol ;  pH 3, 20 °C
Reference
Method for synthesizing landiolol hydrochloride
, China, , ,

Synthetic Circuit 36

Reaction Conditions
1.1C:2171486-34-1, 48 h, 25°C
Reference
Theoretical and electrochemical characterization of δ-RuCl2(Nazpy)2: application to oxidation of D-glucose
By Ouattara, Wawohinlin Patrice et al, American Journal of Analytical Chemistry, 2016, 7(1), 57-66

Synthetic Circuit 37

Reaction Conditions
1.1 Reagents: Methanesulfonic acid ,  Sulfuric acid magnesium salt (1:1) Solvents: Tetrahydrofuran ;  < 20 °C; 12 h, < 20 °C
1.2 Reagents: Sodium carbonate Solvents: Water ;  pH 9 - 10, < 20 °C
1.3 Solvents: Isopropanol ;  rt; rt → 50 °C; 2 h, 50 °C
Reference
A new synthetic process of bicyclic pyrrolidine intermediate in telaprevir
Shi, Yubai; Wang, Yanfang; Ma, Shaohua, Zhongguo Yaoke Daxue Xuebao, 2014, 45(5), 529-534

Synthetic Circuit 38

Reaction Conditions
1.1 Reagents: Sodium bisulfate Solvents: tert-Butyl methyl ether ,  Water ;  3 h, rt; 30 min, rt
1.2 Reagents: 4-(Dimethylamino)pyridine ,  Di-tert-butyl dicarbonate Solvents: tert-Butanol ,  tert-Butyl methyl ether ;  1 h, 22 - 27 °C; 5 h, 22 - 27 °C
1.3 Reagents: Methanesulfonic acid ;  1 h, 22 - 27 °C; 11 h, 22 - 27 °C
1.4 Reagents: Potassium carbonate Solvents: Water ;  30 min, 22 - 27 °C; 30 min, 22 - 27 °C
1.5 Solvents: tert-Butyl methyl ether ;  2.5 h, 22 - 27 °C
Reference
Stereoselective Lithiation and Carboxylation of Boc-Protected Bicyclopyrrolidine: Synthesis of a Key Building Block for HCV Protease Inhibitor Telaprevir
Tanoury, Gerald J.; Chen, Minzhang; Dong, Yong; Forslund, Raymond; Jurkauskas, Valdas; et al, Organic Process Research & Development, 2014, 18(10), 1234-1244

Synthetic Circuit 39

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: tert-Butanol ;  reflux
1.2 Solvents: Isopropanol
Reference
Improved Preparation of Silodosin
Liu, Hui ; Lv, Fei; Liu, Yuan, Organic Preparations and Procedures International, 2019, 51(3), 287-293

Oxalic acid Raw materials

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